Austocystin D

Vue d'ensemble

Description

. Il s'agit de l'un des membres les plus importants de la famille des actinomycines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Austocystine D implique des étapes complexes. Bien que je n'aie pas accès à des voies de synthèse spécifiques, elle est généralement produite par fermentation par des espèces de Streptomyces. Les chercheurs ont étudié sa biosynthèse et ses modifications chimiques .

Méthodes de production industrielle : L'Austocystine D n'est pas largement produite industriellement en raison de sa disponibilité limitée et de sa synthèse difficile. les efforts de recherche continuent d'explorer des méthodes de production plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions : L'Austocystine D subit diverses réactions chimiques, notamment :

Intercalation de l'ADN : Elle se lie à l'ADN en s'intercalant entre les paires de bases, perturbant la réplication et la transcription de l'ADN.

Inhibition de l'ARN : L'Austocystine D inhibe la synthèse de l'ARN en se liant à l'ARN polymérase, empêchant la formation de l'ARNm.

Microsomes de foie de mammifères : Ceux-ci sont essentiels à l'activité de dommages directs à l'ADN de l'Austocystine D.

Principaux produits : Les principaux produits résultant des réactions de l'Austocystine D sont les adduits de l'ADN et les complexes d'ARN polymérase.

4. Applications de la recherche scientifique

L'Austocystine D a des applications diverses :

Traitement du cancer : Elle fait preuve d'efficacité contre la maladie de Hodgkin (HD), le neuroblastome et le cancer des testicules. Elle est souvent utilisée en association avec d'autres médicaments.

Tumeur de Wilms : L'Austocystine D, lorsqu'elle est associée à la radiothérapie, améliore les taux de survie chez les enfants atteints de tumeur de Wilms.

Autres domaines de recherche : Ses effets sur l'ARN et l'ADN en font un outil précieux pour l'étude de la transcription et de l'expression génique.

5. Mécanisme d'action

Le mécanisme de l'Austocystine D implique :

Liaison à l'ADN et à l'ARN : Elle s'intercale dans l'ADN et inhibe la synthèse de l'ARN.

Perturbation du cycle cellulaire : Elle affecte la phase G1 du cycle cellulaire.

Applications De Recherche Scientifique

Austocystin D has diverse applications:

Cancer Treatment: It shows efficacy against Hodgkin’s disease (HD), neuroblastoma, and testicular cancer. It is often used in combination with other drugs.

Wilms Tumor: this compound, when combined with radiation therapy, improves survival rates in children with Wilms tumor.

Other Research Areas: Its effects on RNA and DNA make it valuable for studying transcription and gene expression.

Mécanisme D'action

Austocystin D’s mechanism involves:

DNA and RNA Binding: It intercalates into DNA and inhibits RNA synthesis.

Cell Cycle Disruption: It affects the G1 phase of the cell cycle.

Comparaison Avec Des Composés Similaires

Bien que l'Austocystine D partage certaines caractéristiques avec d'autres actinomycines, ses propriétés uniques résident dans ses interactions spécifiques avec l'ADN et l'ARN. Des composés similaires comprennent l'actinomycine C et l'actinomycine X .

Propriétés

IUPAC Name |

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQFTUOAJRUDO-IFMALSPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

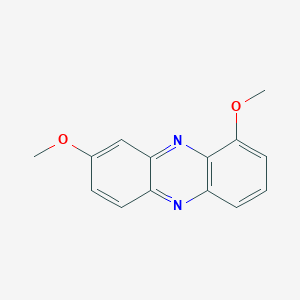

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970589 | |

| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-53-6 | |

| Record name | (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55256-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Austocystin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

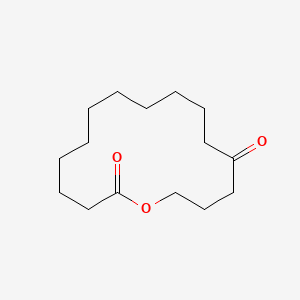

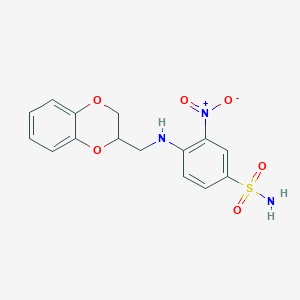

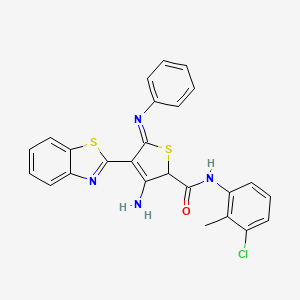

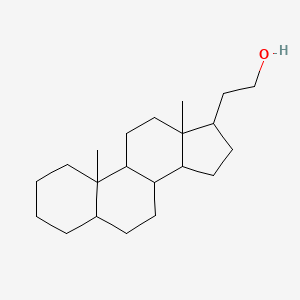

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)

![Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B1231546.png)

![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)